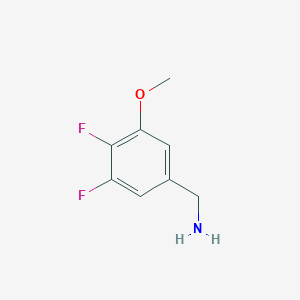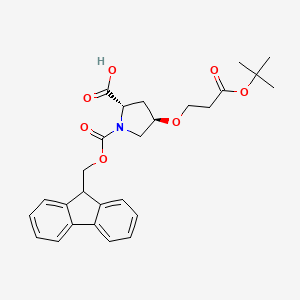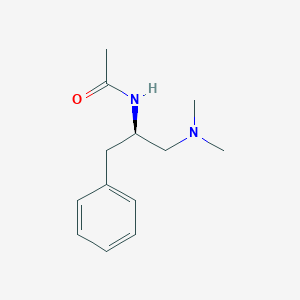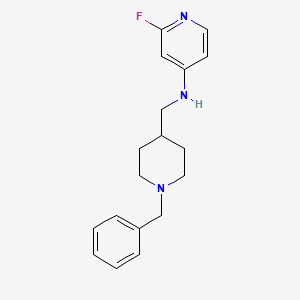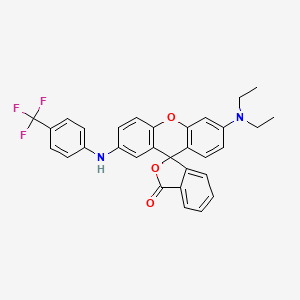
6'-(Diethylamino)-2'-((4-(trifluoromethyl)phenyl)amino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a benzofuran and xanthene moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and xanthene intermediates, followed by the introduction of the diethylamino and trifluoromethylphenyl groups. Common reagents used in these reactions include:
- Benzofuran derivatives
- Xanthene derivatives
- Diethylamine
- Trifluoromethylphenylamine
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one can undergo various chemical reactions, including:
- Oxidation : The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
- Oxidizing agents : Potassium permanganate, chromium trioxide
- Reducing agents : Lithium aluminum hydride, sodium borohydride
- Solvents : Dichloromethane, ethanol, acetonitrile
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one has several applications in scientific research:
- Chemistry : Used as a reagent or intermediate in organic synthesis.
- Biology : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
- Medicine : Explored for its potential therapeutic applications, including drug development.
- Industry : Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Spiro[2-benzofuran-1,9’-xanthen]-3-one derivatives
- Diethylamino-substituted compounds
- Trifluoromethylphenyl-substituted compounds
Uniqueness: 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one stands out due to its unique combination of functional groups and spiro linkage. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
85443-44-3 |
|---|---|
Molekularformel |
C31H25F3N2O3 |
Molekulargewicht |
530.5 g/mol |
IUPAC-Name |
6'-(diethylamino)-2'-[4-(trifluoromethyl)anilino]spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C31H25F3N2O3/c1-3-36(4-2)22-14-15-25-28(18-22)38-27-16-13-21(35-20-11-9-19(10-12-20)31(32,33)34)17-26(27)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-18,35H,3-4H2,1-2H3 |
InChI-Schlüssel |
ARPSHSAAMBZTRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


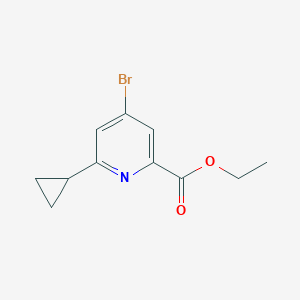
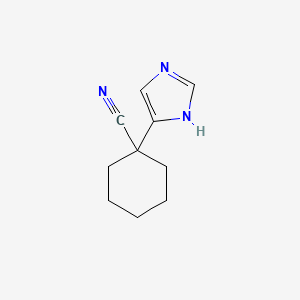


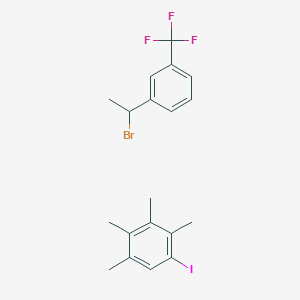

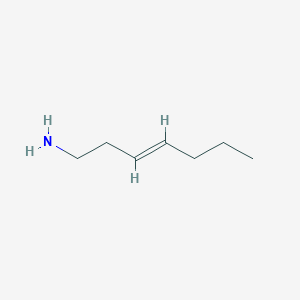
![6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B12830710.png)

